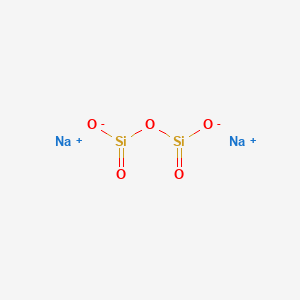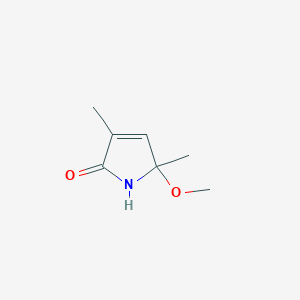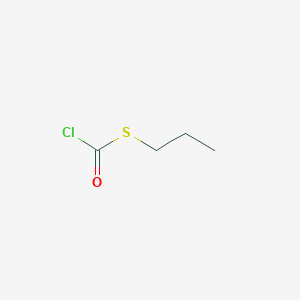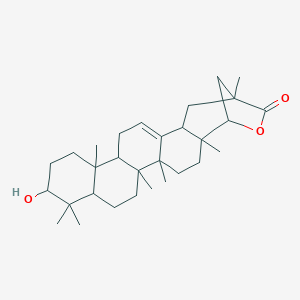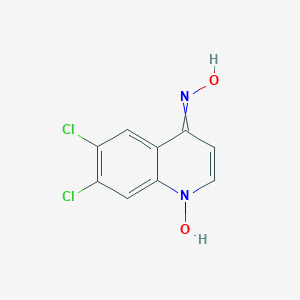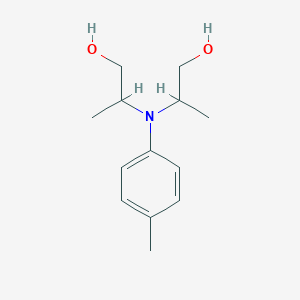
2,2'-(p-Tolylimino)dipropanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-(p-Tolylimino)dipropanol, also known as TIDP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a chiral molecule with two asymmetric centers and has been synthesized through different methods. The purpose of
Wirkmechanismus
The mechanism of action of 2,2'-(p-Tolylimino)dipropanol is not fully understood. However, it has been proposed that 2,2'-(p-Tolylimino)dipropanol acts as a Lewis base, which forms a complex with a Lewis acid. This complex then acts as a catalyst in various reactions, resulting in high enantioselectivity.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 2,2'-(p-Tolylimino)dipropanol. However, studies have shown that 2,2'-(p-Tolylimino)dipropanol is non-toxic and does not have any significant adverse effects on living organisms. 2,2'-(p-Tolylimino)dipropanol has also been shown to have low solubility in water, which limits its potential applications in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,2'-(p-Tolylimino)dipropanol is its high enantioselectivity in asymmetric catalysis reactions. 2,2'-(p-Tolylimino)dipropanol is also easy to synthesize and has low toxicity. However, 2,2'-(p-Tolylimino)dipropanol has limited solubility in water, which limits its potential applications in biological systems. Additionally, 2,2'-(p-Tolylimino)dipropanol is relatively expensive compared to other chiral ligands.
Zukünftige Richtungen
There are several future directions for the study of 2,2'-(p-Tolylimino)dipropanol. One potential direction is the development of new synthesis methods for 2,2'-(p-Tolylimino)dipropanol that are more efficient and cost-effective. Another direction is the study of 2,2'-(p-Tolylimino)dipropanol's potential applications in the synthesis of chiral pharmaceuticals and agrochemicals. Additionally, further research is needed to understand the mechanism of action of 2,2'-(p-Tolylimino)dipropanol and its potential applications in biological systems.
Conclusion
In conclusion, 2,2'-(p-Tolylimino)dipropanol is a chiral molecule with two asymmetric centers that has gained attention in scientific research due to its potential applications in various fields. 2,2'-(p-Tolylimino)dipropanol can be synthesized through different methods and has been studied for its potential applications in asymmetric catalysis, the synthesis of chiral pharmaceuticals and agrochemicals. The mechanism of action of 2,2'-(p-Tolylimino)dipropanol is not fully understood, and there is limited research on its biochemical and physiological effects. 2,2'-(p-Tolylimino)dipropanol has advantages and limitations for lab experiments, and there are several future directions for its study.
Synthesemethoden
2,2'-(p-Tolylimino)dipropanol can be synthesized through different methods, including the reaction of p-toluidine with glycidol in the presence of a catalyst. Another method involves the reaction of p-toluidine with epichlorohydrin to form 2-(p-tolylamino)propanol, which is then reacted with formaldehyde to produce 2,2'-(p-Tolylimino)dipropanol. The synthesis of 2,2'-(p-Tolylimino)dipropanol has also been achieved through the reaction of p-toluidine with glycidol in the presence of a chiral ligand, which results in the formation of 2,2'-(p-Tolylimino)dipropanol with high enantiomeric excess.
Wissenschaftliche Forschungsanwendungen
2,2'-(p-Tolylimino)dipropanol has been studied for its potential applications in various fields of scientific research. One of the most significant applications of 2,2'-(p-Tolylimino)dipropanol is in the field of asymmetric catalysis. 2,2'-(p-Tolylimino)dipropanol has been used as a chiral ligand in asymmetric catalysis reactions, which has resulted in high enantioselectivity. 2,2'-(p-Tolylimino)dipropanol has also been studied for its potential applications in the synthesis of chiral pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
10578-12-8 |
|---|---|
Produktname |
2,2'-(p-Tolylimino)dipropanol |
Molekularformel |
C13H21NO2 |
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
2-[N-(1-hydroxypropan-2-yl)-4-methylanilino]propan-1-ol |
InChI |
InChI=1S/C13H21NO2/c1-10-4-6-13(7-5-10)14(11(2)8-15)12(3)9-16/h4-7,11-12,15-16H,8-9H2,1-3H3 |
InChI-Schlüssel |
NUAIBPOSHMRLSK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(C(C)CO)C(C)CO |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C(C)CO)C(C)CO |
Andere CAS-Nummern |
10578-12-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



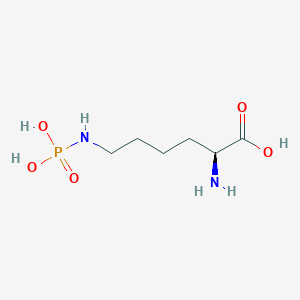


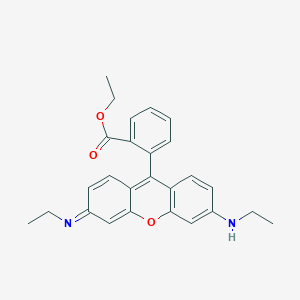
![1-[2-[Ethyl[4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B77284.png)
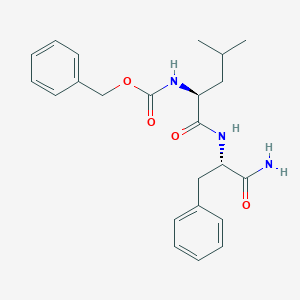

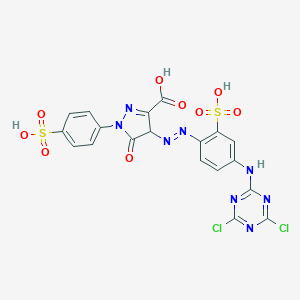
![(1R,13R)-9-Methoxy-7,11,17,19,23-pentaoxahexacyclo[11.10.0.02,10.04,8.014,22.016,20]tricosa-2(10),3,5,8,14,16(20),21-heptaene](/img/structure/B77291.png)
